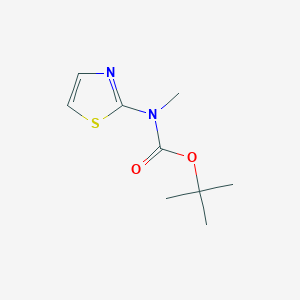

tert-Butyl methyl(thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFAMUXMAJVGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl Methyl(thiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety and Carbamate Protection in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The incorporation of a carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis. The Boc group offers robust protection of amine functionalities under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for the strategic unmasking of the amine for further synthetic transformations.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of tert-butyl methyl(thiazol-2-yl)carbamate , a key intermediate for the development of more complex molecules in drug discovery programs. This document will detail a reliable synthetic pathway, explain the rationale behind the chosen methodologies, and present a thorough analysis of the spectroscopic data used to confirm the structure and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, N-methylthiazol-2-amine, followed by the protection of the secondary amine with a Boc group.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-methylthiazol-2-amine

The synthesis of the secondary amine precursor, N-methylthiazol-2-amine, can be effectively achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a commercially available 2-halothiazole, such as 2-bromothiazole, with methylamine.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring makes the C2 position susceptible to nucleophilic attack.

-

Choice of Halogen: 2-Bromothiazole is a common starting material due to its commercial availability and the good leaving group ability of the bromide ion.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Microwave irradiation can be employed to accelerate the reaction.[1]

Experimental Protocol: Synthesis of N-methylthiazol-2-amine [1]

-

In a microwave reaction vial, combine 2-bromothiazole (1.0 mmol), a solution of methylamine (e.g., 40% in water, 2.0 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Add a solvent such as N,N-dimethylformamide (DMF, 3 mL).

-

Seal the vial and heat the mixture in a microwave reactor at a temperature of approximately 120°C for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-methylthiazol-2-amine.

Part 2: Boc Protection of N-methylthiazol-2-amine

The final step involves the protection of the secondary amine of N-methylthiazol-2-amine using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and highly efficient method for the introduction of the Boc protecting group.[2]

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is widely used for Boc protection due to its high reactivity towards amines and the clean byproducts of the reaction (tert-butanol and carbon dioxide).

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is often used to catalyze the reaction and neutralize any acidic byproducts.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

Experimental Protocol: Synthesis of this compound

-

Dissolve N-methylthiazol-2-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (1.2 mmol).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Figure 2: Key spectroscopic techniques for the characterization of the target compound.

Spectroscopic Data

| Spectroscopic Data | tert-Butyl thiazol-2-ylcarbamate (Reference) [3] | This compound (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32 (d, J=4Hz, 1H), 6.82 (d, J=4Hz, 1H), 1.52 (s, 9H) | δ ~7.4 (d, 1H), ~6.9 (d, 1H), ~3.4 (s, 3H), 1.55 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.8, 152.9, 136.7, 112.1, 82.0, 28.3 | δ ~168, ~154, ~138, ~115, ~83, ~35, ~28 |

| Mass Spectrum (EI) | Expected M⁺ at m/z 200 | Expected M⁺ at m/z 214 |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1720 (C=O), ~1580 (C=N) | No N-H stretch, ~1700 (C=O), ~1590 (C=N) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methyl group on the nitrogen, and the tert-butyl group.

-

Thiazole Protons: Two doublets in the aromatic region (δ ~6.9-7.4 ppm), characteristic of the two protons on the thiazole ring.

-

N-Methyl Protons: A singlet at approximately δ 3.4 ppm, integrating to three protons, corresponding to the methyl group attached to the nitrogen.

-

tert-Butyl Protons: A sharp singlet at around δ 1.55 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ ~154 ppm) corresponding to the carbonyl carbon of the carbamate.

-

Thiazole Carbons: Signals for the three carbons of the thiazole ring are expected in the range of δ ~115-168 ppm.

-

tert-Butyl Carbons: A signal around δ 83 ppm for the quaternary carbon and a signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

N-Methyl Carbon: A signal at approximately δ 35 ppm for the carbon of the methyl group attached to the nitrogen.

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (214.29 g/mol ).

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate.

-

C-N Stretch: A band in the region of 1250-1350 cm⁻¹.

-

Absence of N-H Stretch: A key difference from the unmethylated analogue will be the absence of a distinct N-H stretching band around 3200 cm⁻¹.

Conclusion

This technical guide has outlined a robust and reliable synthetic pathway for the preparation of this compound, a valuable intermediate in medicinal chemistry. The synthesis proceeds in two straightforward steps: the synthesis of N-methylthiazol-2-amine followed by its Boc protection. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for the successful synthesis of this compound. Furthermore, the comprehensive guide to the expected spectroscopic characterization will enable researchers to confidently verify the structure and purity of the final product. The methodologies and data presented herein are intended to support the work of scientists and professionals in the field of drug development and organic synthesis.

References

- Supporting Information for a scientific article. (No specific title available). [Source: Provided search result]

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Source: Provided search result]

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. [Source: Provided search result]

-

Common methods for the synthesis of 2-aminothiazole - ResearchGate. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

-

CAS No : 1388137-32-3 | Product Name : tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate | Pharmaffiliates. [Link]

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. [Link]

- Synthesis and Characterization of N- ethyl?N(4- methylthiazol) -2ylthiourea. [No URL available]

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl methyl(thiazol-2-yl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(thiazol-2-yl)carbamate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's chemical identity, including its IUPAC name and CAS number, and delves into its crucial role as a versatile intermediate in the synthesis of complex pharmaceutical agents. While specific, publicly available protocols for its direct synthesis and detailed spectroscopic characterizations are limited, this guide synthesizes available information on related structures and general synthetic methodologies for carbamates to provide a robust framework for its practical application. Particular emphasis is placed on the importance of the thiazole and tert-butoxycarbonyl (Boc) protecting group moieties in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a chemically stable carbamate derivative featuring a thiazole ring. The presence of the Boc protecting group makes it a valuable intermediate in multi-step organic syntheses, allowing for the selective modification of other functional groups within a molecule.

IUPAC Name: this compound

CAS Number: 479198-74-8[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | LookChem |

| Molecular Weight | 214.29 g/mol | Sigma-Aldrich |

| Appearance | Not specified (often a solid) | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | General Knowledge |

Chemical Structure

Caption: General synthetic utility of the title compound.

Spectroscopic Characterization (Analog-Based)

Direct spectroscopic data for this compound is not widely published. However, the analysis of the closely related analog, tert-butyl thiazol-2-ylcarbamate, provides valuable insight into the expected spectral features.

¹H and ¹³C NMR Data for tert-Butyl thiazol-2-ylcarbamate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.32 | d | 1H | Thiazole CH |

| ¹H | 6.82 | d | 1H | Thiazole CH |

| ¹H | 1.52 | s | 9H | tert-Butyl |

| ¹³C | 161.80 | - | - | Thiazole C=N |

| ¹³C | 152.90 | - | - | Carbonyl C=O |

| ¹³C | 136.70 | - | - | Thiazole CH |

| ¹³C | 112.10 | - | - | Thiazole CH |

| ¹³C | 82.00 | - | - | Quaternary tert-Butyl C |

| ¹³C | 28.30 | - | - | tert-Butyl CH₃ |

Note: For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 3.0-3.5 ppm corresponding to the N-methyl group, and an additional signal in the ¹³C NMR spectrum in the range of 30-40 ppm for the methyl carbon. The signals for the thiazole protons and carbons would also be expected to shift slightly due to the electronic effect of the additional methyl group.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. Its structure, combining the biologically significant thiazole moiety with a versatile Boc-protected secondary amine, positions it as a key intermediate for the synthesis of novel pharmaceutical candidates. Further research into its synthesis, characterization, and application is warranted to fully unlock its potential in drug discovery and development.

References

-

Arctom, Inc. This compound. [Link]

Sources

An In-depth Technical Guide to tert-Butyl Methyl(thiazol-2-yl)carbamate: Molecular Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of tert-butyl methyl(thiazol-2-yl)carbamate, a heterocyclic compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway, and explores its potential applications, grounded in the broader context of thiazole chemistry.

Molecular Structure and Physicochemical Properties

This compound, systematically named tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate, is a carbamate derivative incorporating a thiazole ring. The core structure consists of a five-membered thiazole ring attached to the nitrogen atom of a carbamate functional group. This nitrogen is also substituted with a methyl group. The carbamate's carbonyl group is ester-linked to a tert-butyl group.

The presence of the thiazole ring, a common scaffold in medicinal chemistry, imparts specific electronic properties and potential biological activities to the molecule. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines in organic synthesis, suggesting that this compound could serve as a stable intermediate in the synthesis of more complex molecules.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.28 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate |

| Physical Form | Predicted to be a solid at room temperature |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through the Boc protection of its corresponding amine precursor, 2-(methylamino)thiazole. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Synthesis of the Precursor: 2-(Methylamino)thiazole

The synthesis of 2-(methylamino)thiazole can be accomplished via several routes. A common method involves the reaction of 2-chlorothiazole with methylamine.

Experimental Protocol: Synthesis of 2-(Methylamino)thiazole

-

Reaction Setup: To a solution of 2-chlorothiazole (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel, add an excess of methylamine (e.g., a 40% aqueous solution, 3-5 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours (typically 12-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-(methylamino)thiazole.

Boc Protection of 2-(Methylamino)thiazole

The final step involves the protection of the secondary amine of 2-(methylamino)thiazole with a tert-butoxycarbonyl group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-(methylamino)thiazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2-1.5 equivalents) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Spectroscopic Scrutiny of tert-Butyl Methyl(thiazol-2-yl)carbamate: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-butyl methyl(thiazol-2-yl)carbamate. While direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive analysis. This approach underscores the power of comparative spectroscopy in modern chemical characterization.

Introduction: The Structural Significance of a Versatile Moiety

This compound incorporates three key functional groups: a thiazole ring, a carbamate linkage, and a tert-butyl protecting group. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions. The carbamate, particularly the N-methylated variant, offers a specific steric and electronic profile that can influence molecular conformation and metabolic stability. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, readily cleaved under acidic conditions, making this compound a potentially valuable intermediate in multi-step syntheses.

Accurate characterization of this molecule is the foundation for its use in further chemical transformations and biological screening. NMR and MS are the cornerstone techniques for this purpose, providing unambiguous evidence of its covalent structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS)[2].

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals. The rationale for these predictions is based on the known spectrum of tert-butyl thiazol-2-ylcarbamate, which exhibits signals at approximately 7.32 (d, 1H), 6.82 (d, 1H), and 1.52 (s, 9H) ppm[1].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.4 - 7.6 | Doublet | 1H | H-4 (thiazole) | The introduction of the electron-donating N-methyl group is expected to cause a slight downfield shift of the thiazole protons compared to the unmethylated analog. |

| ~ 6.9 - 7.1 | Doublet | 1H | H-5 (thiazole) | Similar to H-4, a slight downfield shift is anticipated. |

| ~ 3.4 - 3.6 | Singlet | 3H | N-CH₃ | This is a new signal not present in the analog. The chemical shift is typical for an N-methyl group on a carbamate. |

| ~ 1.5 - 1.6 | Singlet | 9H | tert-butyl | The chemical shift of the tert-butyl group is expected to be largely unaffected by the N-methylation, remaining in its characteristic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The predicted chemical shifts are again extrapolated from the data for tert-butyl thiazol-2-ylcarbamate, which shows peaks at approximately 161.8, 152.9, 136.7, 112.1, 82.0, and 28.3 ppm[1].

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 162 - 164 | C=O (carbamate) | The electronic environment of the carbonyl carbon is slightly altered by N-methylation, likely causing a minor shift. |

| ~ 153 - 155 | C-2 (thiazole) | The carbon directly attached to the carbamate nitrogen will be influenced by the additional methyl group. |

| ~ 137 - 139 | C-4 (thiazole) | This carbon is further from the site of modification and is expected to show a smaller shift. |

| ~ 112 - 114 | C-5 (thiazole) | Similar to C-4, a minor shift is anticipated. |

| ~ 82 - 84 | Quaternary C (tert-butyl) | The chemical shift of the quaternary carbon of the Boc group is generally stable. |

| ~ 35 - 38 | N-CH₃ | This new peak is characteristic of an N-methyl group on a carbamate. |

| ~ 28.0 - 28.5 | CH₃ (tert-butyl) | The three equivalent methyl carbons of the Boc group are expected to remain in their typical chemical shift range. |

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

An Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is ideal for high-resolution mass determination.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid, such as formic acid (0.1%), can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

-

Ionization Mode: Positive ESI is most likely to yield a strong signal for this compound due to the presence of nitrogen atoms that can be readily protonated.

-

Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.

-

MS/MS (Tandem MS): To study the fragmentation pattern, the protonated molecular ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₉H₁₄N₂O₂S. The predicted mass spectral data are as follows:

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M] | 214.0776 |

| [M+H]⁺ | 215.0854 |

| [M+Na]⁺ | 237.0673 |

The most prominent fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or isobutylene. The key predicted fragments for this compound are:

-

Loss of tert-butyl cation (-57 Da): The cleavage of the O-C(CH₃)₃ bond can lead to the formation of a carbamic acid intermediate which may subsequently decarboxylate.

-

Loss of isobutylene (-56 Da): A common rearrangement pathway for tert-butyl esters and carbamates, resulting in a protonated carbamic acid.

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond, leading to the formation of methyl(thiazol-2-yl)amine.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive, predictive framework for the NMR and mass spectrometric analysis of this compound. By leveraging data from the closely related analog, tert-butyl thiazol-2-ylcarbamate, and applying fundamental principles of spectroscopy, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, and mass spectral data of the target compound. This predictive approach is a powerful tool in modern chemical research, enabling scientists to anticipate and interpret data with a high degree of confidence, thereby accelerating the pace of discovery and development. The protocols and predicted data herein serve as a robust starting point for any researcher working with this or structurally similar molecules.

References

- Supporting Information for an unspecified article. (n.d.).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl methyl(thiazol-2-yl)carbamate

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of tert-butyl methyl(thiazol-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. In the absence of extensive public literature on this specific N-methylated compound, this document leverages expert analysis of its core structural motifs—the 2-aminothiazole ring and the N-Boc protecting group—to project its physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to empirically determine the solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characteristics for successful application in synthesis, formulation, and development.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring a 2-aminothiazole core structure. The exocyclic amino group is functionalized with two key substituents: a methyl group and a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common protecting groups for amines in organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[1][2] The N-methylation distinguishes it from its more commonly documented secondary carbamate analog, tert-butyl thiazol-2-ylcarbamate.

This N-methylation has profound implications for the molecule's properties:

-

Elimination of Hydrogen Bond Donation: The replacement of the N-H proton with a methyl group removes the capacity for hydrogen bond donation. This fundamentally alters its interaction with protic solvents and its potential for self-assembly in the solid state, impacting both solubility and melting point.

-

Increased Lipophilicity: The addition of a methyl group increases the molecule's molecular weight and its lipophilic character, which is expected to decrease its solubility in aqueous media and increase it in non-polar organic solvents.

-

Steric Hindrance: The methyl group adds steric bulk around the carbamate nitrogen, which can influence its rotational dynamics and accessibility to reagents.

Understanding the solubility and stability of this compound is paramount for its practical application. Solubility dictates the choice of solvents for reactions, purification, and formulation, while stability determines appropriate storage conditions, shelf-life, and compatibility with various reagents and environments. This guide provides a predictive framework and the experimental tools necessary to establish these critical parameters.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can predict its key properties based on its structure and data from close analogs like N-Boc-2-aminothiazole.

| Property | Predicted Value / Characteristic | Rationale & Comparative Analysis |

| Molecular Formula | C9H14N2O2S | Based on atomic composition. |

| Molecular Weight | 214.28 g/mol | Calculated from the molecular formula. This is slightly higher than its non-methylated analog, tert-butyl thiazol-2-ylcarbamate (200.26 g/mol ).[3] |

| Physical Form | Predicted to be a solid at room temperature. | Similar N-Boc protected aminothiazoles are solids.[3][4] |

| Predicted LogP | ~1.8 - 2.5 | The N-methylation increases lipophilicity compared to the N-H analog. The calculation is based on the additive effect of a methyl group on the known properties of related structures. |

| pKa (most basic) | ~1.5 - 2.5 (Thiazole Ring Nitrogen) | The thiazole ring nitrogen is the most basic site. The exocyclic carbamate nitrogen is non-basic due to resonance with the carbonyl group. This is comparable to other 2-aminothiazole derivatives. |

Solubility Profile: Predictive Analysis and Experimental Protocol

Predicted Solubility Behavior

The solubility of this compound is governed by the interplay between its lipophilic tert-butyl and methyl groups and the polar thiazole ring and carbamate carbonyl group.

-

Aqueous Solvents: Solubility in water and aqueous buffers (e.g., PBS) is expected to be very low. The molecule lacks a hydrogen bond-donating group and possesses significant non-polar surface area.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While it cannot donate hydrogen bonds to the solvent, the carbonyl oxygen can act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO): High solubility is predicted in these solvents. Dipole-dipole interactions and van der Waals forces will be the primary drivers of solvation.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. While the molecule has lipophilic character, the polarity of the thiazole and carbamate moieties will limit its solubility in highly non-polar environments.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized equilibrium shake-flask method is recommended. This protocol ensures that the measured solubility represents a true equilibrium state.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.

Materials:

-

This compound (confirmed purity >98%)

-

Selected solvents (e.g., Deionized Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, THF, Dichloromethane)

-

HPLC system with UV detector, C18 column

-

Analytical balance, vortex mixer, thermostatic shaker, 1.5 mL centrifuge tubes, 0.22 µm syringe filters.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent of known high solubility (e.g., 10 mg/mL in Acetonitrile) for creating an HPLC calibration curve.

-

Calibration Curve: Generate a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. Analyze by HPLC and plot peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a 1.5 mL centrifuge tube. Ensure that a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the tube.

-

Equilibration: Seal the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, allow the tubes to stand for 1 hour. Centrifuge the tubes at 10,000 rpm for 15 minutes to pellet the undissolved solid.

-

Sample Dilution & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter. Dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration of the compound in the saturated solution.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 |

Experimental Workflow Diagram:

Workflow for solubility determination.

Stability Profile: Degradation Pathways and Forced Degradation Protocol

Predicted Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Boc protecting group.

-

Acidic Conditions: The compound is expected to be highly unstable in acidic conditions. The Boc group is designed to be cleaved by acid. The degradation proceeds via protonation of the carbamate carbonyl, followed by elimination of the stable tert-butyl cation (which deprotonates to isobutene) and formation of an unstable carbamic acid. This carbamic acid rapidly decarboxylates to yield CO₂ and the free secondary amine, N-methyl-2-aminothiazole .[1][5] This is the most significant and predictable degradation pathway.

-

Basic Conditions: The Boc group is generally stable to a wide range of basic conditions, including hydroxide and alkoxides at room temperature.[1] Therefore, the compound is expected to be stable under mild basic conditions. At elevated temperatures and with strong bases, slow hydrolysis of the carbamate ester bond may occur, but this is not a common degradation route.

-

Thermal Stability: Thermolytic cleavage of the Boc group can occur at elevated temperatures (typically >150 °C), leading to the same products as acid-catalyzed cleavage (N-methyl-2-aminothiazole, CO₂, and isobutene).[6][7] Under typical storage conditions (e.g., -20 °C to 25 °C), the compound should be thermally stable.

-

Oxidative and Photolytic Stability: The thiazole ring is susceptible to oxidation, particularly at the sulfur atom, which could lead to sulfoxide or sulfone formation under strong oxidative stress (e.g., with H₂O₂ or peroxy acids). The compound may exhibit some sensitivity to high-intensity UV light, but it is expected to be stable under normal laboratory lighting conditions.

Primary Degradation Pathway (Acid-Catalyzed):

Acid-catalyzed degradation of the Boc group.

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and identify major degradation products.

Materials:

-

Compound of interest, HPLC system (as above), LC-MS system, pH meter, photostability chamber, oven.

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% (w/v) H₂O₂.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. A control sample is prepared with 9 mL of water.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative: 3% H₂O₂. Keep at room temperature.

-

Thermal (Solution): In water. Incubate at 60 °C.

-

-

Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

-

Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.

-

-

Solid-State Stress:

-

Thermal: Place a thin layer of the solid compound in an oven at 60 °C for 7 days.

-

Photolytic: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Keep a control sample protected from light.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC-UV method (e.g., a gradient method capable of separating the parent peak from any new peaks).

-

Calculate the percentage of degradation.

-

For significant degradants, analyze the stressed samples by LC-MS to obtain mass information and propose structures.

-

Summary and Recommendations

-

Solubility: this compound is predicted to have good solubility in a range of common polar aprotic organic solvents like THF, DCM, and acetonitrile, making these suitable for synthetic and analytical applications. Its solubility in aqueous media and protic solvents is expected to be limited.

-

Stability: The primary liability of the molecule is the Boc protecting group, which is highly susceptible to cleavage under acidic conditions. It is predicted to be stable under neutral and mildly basic conditions at ambient temperatures.

-

Handling and Storage: To ensure integrity, the compound should be stored in a well-sealed container in a cool, dry place, protected from light. Contact with acidic vapors or solutions must be strictly avoided. For long-term storage, refrigeration (-20 °C) is recommended.

This guide provides a robust, scientifically-grounded framework for understanding and experimentally verifying the properties of this compound. The protocols described herein are designed to be self-validating, empowering researchers to generate the precise data required for their specific applications.

References

-

PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

G. E. Job, L. A. C. Johnson, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link]

-

PubChem. tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Deprotection of N-Boc group of aliphatic amines. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubChem. 2-Aminothiazole. National Center for Biotechnology Information. Available at: [Link]

-

G. Appiah, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

-

IUCr Journals. tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Available at: [Link]

Sources

An In-depth Technical Guide to N-Boc-N-methyl-2-aminothiazole: Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-2-aminothiazole has emerged as a pivotal building block in medicinal chemistry, offering a unique scaffold for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its historical context, detailed synthetic methodologies, and critical role in the development of targeted therapies. By delving into the causality behind experimental choices and grounding protocols in established scientific literature, this document serves as an essential resource for professionals in the field of drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1] Its ability to participate in various biological interactions has led to its incorporation into numerous approved drugs. The strategic modification of the 2-amino group, through N-alkylation and protection, provides a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules, such as their potency, selectivity, and pharmacokinetic profiles.

The introduction of both a methyl group and a tert-butyloxycarbonyl (Boc) protecting group on the 2-amino nitrogen atom affords N-Boc-N-methyl-2-aminothiazole, a versatile intermediate with significant utility in multi-step synthetic campaigns. The Boc group offers robust protection of the secondary amine under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent synthetic transformations. The methyl group, on the other hand, can be a crucial component of the final pharmacophore, directly influencing binding affinity and metabolic stability.

Synthesis of N-Boc-N-methyl-2-aminothiazole: A Step-by-Step Approach

The synthesis of N-Boc-N-methyl-2-aminothiazole is typically achieved through a sequential two-step process, commencing with the readily available 2-aminothiazole.

Step 1: N-Boc Protection of 2-Aminothiazole

The initial step involves the protection of the primary amino group of 2-aminothiazole with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, effectively rendering the nitrogen nucleophile inert to subsequent reactions at that site until deprotection is desired.

Experimental Protocol: Synthesis of tert-Butyl thiazol-2-ylcarbamate

-

Reagents and Materials:

-

2-Aminothiazole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a solution of 2-aminothiazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl thiazol-2-ylcarbamate as a solid.

-

Causality of Experimental Choices:

-

Base (Triethylamine or DMAP): The base is crucial to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. DMAP can be used as a catalyst to accelerate the reaction.

-

Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of (Boc)₂O.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and prevent potential side reactions.

Step 2: N-Methylation of tert-Butyl thiazol-2-ylcarbamate

With the amino group protected, the next step is the selective methylation of the nitrogen atom. This is typically achieved using a strong base to deprotonate the N-H of the carbamate, followed by the introduction of a methylating agent. A common and effective method utilizes sodium hydride and methyl iodide.[2][3]

Experimental Protocol: Synthesis of N-Boc-N-methyl-2-aminothiazole

-

Reagents and Materials:

-

tert-Butyl thiazol-2-ylcarbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet

-

Standard work-up and purification equipment

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl thiazol-2-ylcarbamate (1.0 eq) in anhydrous THF to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl-2-aminothiazole.

-

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, forming a sodium salt that is highly nucleophilic.

-

Methyl Iodide (CH₃I): A reactive electrophile that readily undergoes an Sₙ2 reaction with the deprotonated carbamate.

-

Anhydrous THF: Essential to prevent the quenching of the highly reactive sodium hydride.

-

Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

-

Careful Quenching: The quenching of excess sodium hydride must be done slowly and at low temperature to control the evolution of hydrogen gas.

Data Summary Table:

| Step | Reactant | Product | Reagents | Solvent | Typical Yield |

| 1 | 2-Aminothiazole | tert-Butyl thiazol-2-ylcarbamate | (Boc)₂O, Et₃N | DCM | 85-95% |

| 2 | tert-Butyl thiazol-2-ylcarbamate | N-Boc-N-methyl-2-aminothiazole | NaH, CH₃I | THF | 70-85% |

Synthetic Workflow Diagram:

Caption: Synthetic route to N-Boc-N-methyl-2-aminothiazole.

Applications in Drug Discovery and Development

The strategic placement of the N-Boc and N-methyl groups on the 2-aminothiazole scaffold makes this intermediate particularly valuable in the synthesis of complex drug molecules, most notably in the development of kinase inhibitors.

Key Intermediate in the Synthesis of Dasatinib

A prominent example of the utility of N-Boc protected 2-aminothiazole derivatives is in the synthesis of Dasatinib, a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5]

In several synthetic routes to Dasatinib, a 2-N-Boc-aminothiazole-5-carboxamide derivative serves as a crucial intermediate.[6][7] The Boc group effectively masks the nucleophilicity of the 2-amino group, allowing for selective transformations at other positions of the thiazole ring, such as the elaboration of the C5-carboxamide side chain. The Boc group is then removed in a later step to allow for the coupling with the pyrimidine moiety of the final drug. While the direct use of N-Boc-N-methyl-2-aminothiazole in the most common Dasatinib syntheses is not explicitly detailed, the underlying principle of using a protected 2-aminothiazole highlights the importance of this synthetic strategy. The N-methyl group, in other kinase inhibitors, can serve to block metabolic N-dealkylation or to fine-tune the conformation of the molecule for optimal binding to the target protein.

Logical Relationship Diagram:

Caption: Role of N-Boc-2-aminothiazole in Dasatinib synthesis.

A Versatile Building Block for Kinase Inhibitor Libraries

The N-Boc-N-methyl-2-aminothiazole scaffold is not limited to the synthesis of a single drug. Its utility extends to the creation of libraries of novel kinase inhibitors. The ability to selectively deprotect the Boc group and introduce a wide variety of substituents allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. This approach is fundamental to the iterative process of drug discovery, where small molecular changes are made to optimize a compound's biological activity and drug-like properties.

Conclusion and Future Perspectives

N-Boc-N-methyl-2-aminothiazole stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis and drug discovery. Its preparation, though requiring careful execution, is based on well-established and reliable chemical transformations. The resulting intermediate provides a robust and versatile platform for the construction of complex molecules, particularly in the realm of kinase inhibitors. As the demand for highly selective and potent targeted therapies continues to grow, the importance of key building blocks like N-Boc-N-methyl-2-aminothiazole is set to increase, paving the way for the discovery of the next generation of life-saving medicines.

References

- Chen, Y., et al. (2010).

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.

- Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).

-

Lokey, S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. Retrieved from [Link]

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents. (n.d.).

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved from [Link]

- US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents. (n.d.).

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).

- EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. (n.d.).

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020). Retrieved from [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

On the selective N-methylation of BOC-protected amino acids - PubMed. (2009). Retrieved from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

-

Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. (2015). Retrieved from [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. (n.d.). Retrieved from [Link]

-

tert-Butyl n-[2-methyl-1-[4-(methylcarbamoyl)thiazol-2-yl]propyl]carbamate - PubChemLite. (n.d.). Retrieved from [Link]

-

tert-butyl thiazol-2-ylcarbamate - Stenutz. (n.d.). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. (n.d.). Retrieved from [Link]

-

(A) tert-Butyl methyl ether on cleavage with HI at 373K gives tert-butyl iodide and methanol. (R ) The reaction occurs by S_(N^(2)) mechanism. - Allen. (n.d.). Retrieved from [Link]

-

Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 6. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 7. US2863874A - Process of preparing 2-aminothiazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-methylated Thiazole Carbamates

This guide provides a comprehensive technical overview of the core spectroscopic methodologies employed in the structural elucidation and characterization of N-methylated thiazole carbamates. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

Introduction: The Significance of N-methylated Thiazole Carbamates

N-methylated thiazole carbamates represent a significant class of heterocyclic compounds within medicinal chemistry and drug discovery. The thiazole ring is a key structural motif found in numerous bioactive natural products and synthetic drugs, prized for its diverse pharmacological activities.[1] The incorporation of a carbamate functional group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates. Furthermore, N-methylation can influence conformational preferences, receptor binding affinity, and metabolic pathways.[2]

Given their potential therapeutic applications, the unambiguous structural characterization of these molecules is paramount. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and stereochemistry. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of N-methylated thiazole carbamates.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-methylated thiazole carbamates, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Causality in NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable data. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice depends on the solubility of the analyte. It's crucial to be aware of residual solvent peaks to avoid misinterpretation.[3][4] For complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of an N-methylated thiazole carbamate, distinct signals will arise from the protons of the N-methyl group, the thiazole ring, and any substituents on the carbamate or thiazole moieties.

-

N-Methyl Protons: The protons of the N-methyl group typically appear as a sharp singlet. Its chemical shift is influenced by the electronic environment of the nitrogen atom.

-

Thiazole Ring Protons: The chemical shifts of the protons on the thiazole ring are characteristic of their position. For instance, the proton at the C5 position of the thiazole ring often appears as a distinct signal.[5] The precise chemical shifts can be found in reference databases and literature for similar structures.[6][7]

-

Carbamate NH Proton: If the carbamate nitrogen is not fully substituted, the NH proton will be observable. Its chemical shift can be broad and is sensitive to solvent and concentration due to hydrogen bonding. In some cases, this signal may be exchanged with D₂O.[8]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, often between δ 150-170 ppm.[9]

-

Thiazole Ring Carbons: The carbon atoms of the thiazole ring have characteristic chemical shifts that are well-documented.[10][11]

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

Data Summary: Typical NMR Chemical Shifts

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-Methyl (N-CH₃) | 3.0 - 3.5 | 30 - 40 |

| Thiazole H-5 | 6.5 - 8.0[5] | Thiazole C-2: 150 - 170 |

| Thiazole H-4 | 7.0 - 8.5 | Thiazole C-4: 110 - 140 |

| Thiazole H-2 | 8.5 - 9.0 (if unsubstituted)[6] | Thiazole C-5: 100 - 120[10] |

| Carbamate C=O | - | 150 - 170[9] |

| Carbamate N-H | 5.0 - 9.0 (variable, broad)[8] | - |

Note: These are approximate ranges and can vary based on substitution and solvent.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the N-methylated thiazole carbamate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR (if necessary):

-

Acquire COSY, HSQC, and HMBC spectra to resolve structural ambiguities.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise in Action: The Significance of Vibrational Frequencies

For N-methylated thiazole carbamates, IR spectroscopy is particularly useful for confirming the presence of the carbamate and thiazole functionalities. The position, intensity, and shape of the absorption bands are indicative of specific vibrational modes.

-

Carbamate Group: The most prominent absorption for the carbamate group is the C=O (carbonyl) stretching vibration, which typically appears in the range of 1750-1680 cm⁻¹.[9][12] The exact frequency can be influenced by hydrogen bonding and the electronic nature of the substituents. The N-H stretching vibration of a secondary carbamate is observed around 3450-3200 cm⁻¹.[13]

-

Thiazole Ring: The thiazole ring exhibits several characteristic vibrations, including C=N and C=C stretching, as well as ring breathing modes, which are typically found in the 1650-1400 cm⁻¹ region.[8]

-

N-Methyl Group: The C-H stretching and bending vibrations of the N-methyl group will also be present.

Data Summary: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Carbamate C=O | Stretch | 1750 - 1680[9][12] | Strong |

| Carbamate N-H | Stretch | 3450 - 3200[13] | Medium |

| C-N | Stretch | 1400 - 1200 | Medium-Strong |

| Thiazole Ring | C=N, C=C Stretches | 1650 - 1400[8] | Medium-Weak |

| N-CH₃ | C-H Stretch | 2950 - 2850 | Medium-Weak |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands corresponding to the functional groups of interest.[14]

-

Compare the obtained spectrum with reference spectra if available.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expertise in Action: Ionization Techniques and Fragmentation Analysis

The choice of ionization technique is crucial. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for polar and thermally labile molecules like many N-methylated thiazole carbamates, often yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). Electron Impact (EI) is a harder ionization technique that can induce extensive fragmentation, providing valuable structural information.[15]

The fragmentation pattern can be diagnostic. Cleavage of the carbamate bond and fragmentation of the thiazole ring are common pathways.[16][17] High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments.[18]

Data Summary: Common Fragmentation Pathways

-

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom of the carbamate.

-

McLafferty Rearrangement: If a gamma-hydrogen is present relative to the carbonyl group.

-

Thiazole Ring Opening: Fragmentation of the heterocyclic ring can lead to characteristic fragment ions.

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Select an appropriate ionization method (e.g., ESI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[18]

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions based on their m/z values.[19]

-

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less structurally informative than NMR or MS, it can be useful for quantitative analysis and for confirming the presence of chromophores.

Expertise in Action: Chromophores and Solvatochromism

The thiazole ring and any aromatic substituents are the primary chromophores in N-methylated thiazole carbamates, responsible for their UV absorption.[20] The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions.[21][22]

Data Summary: Typical UV-Vis Absorption

-

Thiazole Ring: Typically absorbs in the UV region, often below 300 nm. The exact λ_max depends on the substitution pattern.

-

Aromatic Substituents: If present, will contribute their own characteristic absorptions.

Experimental Protocol: UV-Vis Spectroscopic Measurement

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to serve as a blank.

-

Fill a matched cuvette with the sample solution.

-

-

Data Acquisition:

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

-

V. Integrated Spectroscopic Workflow and Data Validation

A robust structural elucidation relies on the integration of data from multiple spectroscopic techniques. The information from each method should be complementary and self-validating.

Workflow Diagram

Caption: Integrated workflow for the spectroscopic analysis of N-methylated thiazole carbamates.

This integrated approach ensures a high degree of confidence in the assigned structure. For example, the molecular formula determined by HRMS should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by IR should correspond to the structural fragments deduced from NMR and MS data.

VI. Conclusion

The spectroscopic analysis of N-methylated thiazole carbamates is a multi-faceted process that requires a thoughtful application of various techniques. By understanding the principles behind each method and integrating the data in a logical workflow, researchers can confidently determine the structure and purity of these important molecules. This guide provides a foundational framework for conducting such analyses with scientific rigor and integrity.

References

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. ResearchGate. [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][6][8]triazoles. MDPI. [Link]

-

Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. [Link]

-

UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. ResearchGate. [Link]

-

Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. [Link]

-

N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides. ResearchGate. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Heteroatom Chemistry. [Link]

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(a) The UV spectra of carbazole-based compounds at a concentration of 1... ResearchGate. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

Mass spectrometry 1. Chemistry LibreTexts. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]

-

Mass Spectrometry. YouTube. [Link]

-

Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization [mdpi.com]

- 6. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]